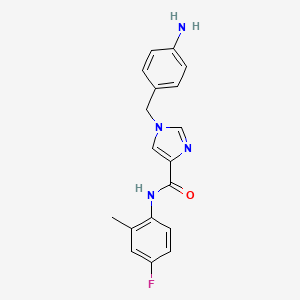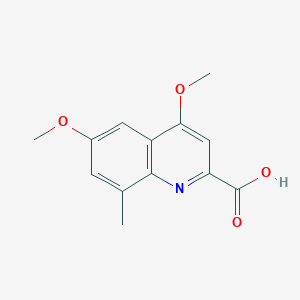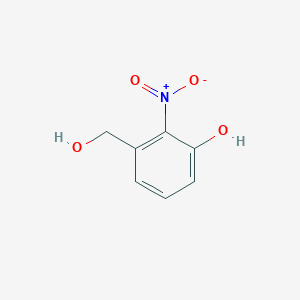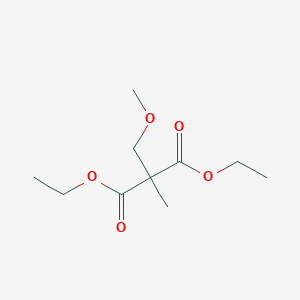![molecular formula C16H26Cl2N2O B1442567 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine;dihydrochloride CAS No. 1332531-13-1](/img/structure/B1442567.png)
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine;dihydrochloride
Overview
Description
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine;dihydrochloride (hereafter referred to as BOD) is a novel synthetic compound with potential applications in a variety of fields, including medicinal chemistry and biochemistry. BOD has been studied extensively in the past few years, and its unique structure and properties have been found to be beneficial in a range of research applications.
Scientific Research Applications
Synthesis and Chemical Applications
Aminomethylation Reactions
The aminomethylation of Guareschi imides, closely related to the chemical structure of interest, has been studied, resulting in the synthesis of diazabicyclo and piperidine derivatives. This highlights the compound's utility in generating structurally complex and potentially bioactive molecules (Anastasiya N. Khrustaleva et al., 2017).
Electrocatalytic Oxidation
A study on the electrocatalytic oxidation of racemic amines, using a chiral 1-azaspiro[5.5]undecane N-oxyl radical, showcased a method for achieving mixtures of carbonyl compounds and amines with significant enantiopurity, demonstrating the compound's role in asymmetric synthesis processes (Y. Kashiwagi et al., 1999).
Solid-Phase Synthesis
The utility of alpha-methyl benzyl resin in the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles was reported, signifying an advance in the efficient and selective synthesis of spiro compounds (Calum Macleod et al., 2006).
Pharmacological Screening and Applications
Antihypertensive Properties
A comprehensive study on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones revealed their potential as antihypertensive agents, with specific derivatives showing potent activity against hypertensive rat models, indicating the therapeutic potential of these spirocyclic compounds (R. Clark et al., 1983).
Antibacterial Agents
Exploration of spirocyclic derivatives of ciprofloxacin, incorporating the 1-oxa-9-azaspiro[5.5]undecane structure, showed significant activity against specific strains of bacteria, underscoring the compound's relevance in the development of new antibacterial agents (A. Lukin et al., 2022).
Soluble Epoxide Hydrolase Inhibitors
The investigation of spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold as a basis for designing soluble epoxide hydrolase (sEH) inhibitors highlighted a promising lead compound with excellent solubility, low lipophilicity, and good oral bioavailability in mice, presenting a potential therapeutic application in cardiovascular diseases (A. Lukin et al., 2018).
properties
IUPAC Name |
9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.2ClH/c17-15-6-11-19-16(12-15)7-9-18(10-8-16)13-14-4-2-1-3-5-14;;/h1-5,15H,6-13,17H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTGMNSYUWSLQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)CC3=CC=CC=C3)CC1N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Methyl[(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B1442499.png)
![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine](/img/structure/B1442502.png)


